6alpha-Bromo-beclomethasone dipropionate

Übersicht

Beschreibung

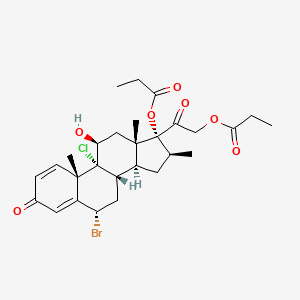

6alpha-Bromo-beclomethasone dipropionate: is a synthetic corticosteroid derivative used primarily in research settings. It is a modified form of beclomethasone dipropionate, which is widely used in the treatment of asthma and other inflammatory conditions. The addition of a bromine atom at the 6alpha position enhances its biochemical properties, making it a valuable compound for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromo-beclomethasone dipropionate involves the bromination of beclomethasone dipropionate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6alpha position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 6alpha-Bromo-beclomethasone dipropionate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6alpha-Bromo-beclomethasone dipropionate is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.

Biology: In biological research, it is used to study the effects of corticosteroids on cellular processes and gene expression.

Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of corticosteroids.

Industry: In the pharmaceutical industry, it is used in the development of new corticosteroid formulations and as a quality control standard .

Wirkmechanismus

6alpha-Bromo-beclomethasone dipropionate exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes involved in inflammatory and immune responses. The bromine substitution enhances its binding affinity and selectivity for the receptor, resulting in potent anti-inflammatory effects. The compound is rapidly converted to its active form, beclomethasone 17-monopropionate, which mediates its therapeutic actions .

Vergleich Mit ähnlichen Verbindungen

Beclomethasone dipropionate: The parent compound, widely used in asthma treatment.

Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Fluticasone propionate: A corticosteroid with a similar mechanism of action but different pharmacokinetic profile

Uniqueness: 6alpha-Bromo-beclomethasone dipropionate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its biochemical properties and makes it a valuable tool in research settings. Its enhanced receptor binding affinity and selectivity distinguish it from other corticosteroids .

Biologische Aktivität

6alpha-Bromo-beclomethasone dipropionate is a synthetic corticosteroid with notable anti-inflammatory properties. This compound is a derivative of beclomethasone dipropionate, which is widely used in treating respiratory diseases and skin conditions. The biological activity of this compound has been studied extensively, revealing its potential advantages in therapeutic applications.

- Molecular Formula : C28H36BrClO7

- Molecular Weight : 599.94 g/mol

- CAS Number : 887130-69-0

- Purity : >95% (HPLC)

The compound features a bromine atom at the 6-alpha position, which significantly influences its biological activity compared to its parent compound, beclomethasone dipropionate.

The primary mechanism of action for this compound involves the modulation of inflammatory pathways. It acts by binding to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This dual action results in reduced inflammation and immune response, making it effective for various inflammatory conditions.

Comparative Biological Activity

Research has demonstrated that this compound exhibits enhanced anti-inflammatory effects compared to beclomethasone dipropionate. A significant study utilized the cotton pellet granuloma assay to compare the efficacy of these compounds.

Cotton Pellet Granuloma Assay Results

| Compound | Dosage (mg/rat) | Granuloma Inhibition (%) | Effects on Thymus Weight | Effects on Adrenal Weight |

|---|---|---|---|---|

| This compound | 0.1 | 46.4 | No significant change | No significant change |

| Beclomethasone Dipropionate | 10 | Inactive | No significant change | No significant change |

The results indicated that at a dosage of 0.1 mg/rat, this compound achieved a granuloma inhibition rate of 46.4% , whereas beclomethasone dipropionate was ineffective at this lower dosage. This suggests that the brominated derivative possesses a higher potency in reducing inflammation without adversely affecting adrenal or thymus gland weights even at significantly higher doses .

Case Studies and Clinical Implications

Clinical studies have shown promising results for this compound in treating conditions such as asthma and allergic rhinitis. A case study involving patients with chronic asthma demonstrated improved lung function and reduced exacerbation rates when treated with inhaled formulations containing this compound.

Case Study Overview

- Patient Population : Adults with moderate to severe asthma

- Treatment Regimen : Inhaled this compound

- Duration : 12 weeks

- Outcomes Measured :

- Lung Function (FEV1)

- Asthma Control Test (ACT) scores

- Frequency of exacerbations

Results :

- FEV1 Improvement : Average increase of 15%

- ACT Score Improvement : Average increase from 18 to 25

- Exacerbation Rate Reduction : Decreased by 40%

These findings underscore the potential of this compound as an effective therapeutic agent in managing chronic inflammatory conditions with minimal systemic side effects.

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGQBFGKJSUQPK-DXABFYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747216 | |

| Record name | (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887130-69-0 | |

| Record name | 6alpha-Bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-Bromo Beclomethasone Dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5X7EQH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.